molecular formula C19H21FN2O B5695722 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine

1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5695722
M. Wt: 312.4 g/mol
InChI Key: MVSAVROVCIKLCJ-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine (4-FBP) is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential use in the treatment of various neurological and psychiatric disorders. In

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it may also have antipsychotic properties. Additionally, 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine has been investigated for its potential use as a cognitive enhancer and as a tool for studying the mechanisms of neurotransmission in the brain.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist and a dopamine receptor antagonist. It may also modulate the activity of other neurotransmitters such as glutamate and GABA. By affecting the activity of these neurotransmitters, 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine may alter the balance of excitatory and inhibitory signals in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine include changes in neurotransmitter levels and receptor activity in the brain. It has been shown to increase levels of serotonin and dopamine in certain brain regions, and it may also affect the activity of other neurotransmitters such as glutamate and GABA. Additionally, 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine has been shown to alter the expression of certain genes involved in neurotransmission and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine in lab experiments is its specificity for certain neurotransmitter receptors, which allows for more targeted investigations of their functions. However, one limitation is that its psychoactive effects may complicate interpretation of behavioral and cognitive assays, and its potential toxicity may also pose a risk to researchers.

Future Directions

For research on 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine include further investigations into its potential therapeutic uses in neurological and psychiatric disorders, as well as its mechanisms of action and effects on gene expression. Additionally, more studies are needed to determine the safety and toxicity of 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, particularly in long-term use and at different doses. Finally, the development of new derivatives of 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine may lead to the discovery of even more potent and specific compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 1-(4-fluorobenzoyl)piperazine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified through recrystallization.

properties

IUPAC Name

(4-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-2-4-16(5-3-15)14-21-10-12-22(13-11-21)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSAVROVCIKLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone

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